molecular formula C22H17ClFN3O2S B609092 MK-4409 CAS No. 1207745-58-1

MK-4409

Cat. No.: B609092
CAS No.: 1207745-58-1
M. Wt: 441.9 g/mol
InChI Key: DBZMCSVIITXLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-4409 is an experimental drug that acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase. This enzyme is involved in the degradation of lipid signaling molecules, including anandamide, which plays a role in pain, inflammation, and other physiological processes. This compound has shown both analgesic and anti-inflammatory effects in animal studies and was studied for the treatment of neuropathic pain .

Preparation Methods

The synthesis of MK-4409 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxazole ring and the introduction of the fluorophenyl and chloropyridinyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and tetrahydrofuran. Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs .

Chemical Reactions Analysis

MK-4409 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

MK-4409 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase, which is responsible for the degradation of anandamide and other fatty acid amides. By inhibiting this enzyme, this compound increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This results in analgesic and anti-inflammatory effects. The molecular targets involved include the central and peripheral cannabinoid receptors, as well as other components of the endocannabinoid system .

Comparison with Similar Compounds

MK-4409 is unique in its high potency and selectivity for fatty acid amide hydrolase compared to other inhibitors. Similar compounds include:

This compound stands out due to its specific structural features and its potential for therapeutic applications in pain and inflammation management.

Properties

CAS No.

1207745-58-1

Molecular Formula

C22H17ClFN3O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-[5-[5-(5-chloropyridin-2-yl)sulfanyl-2-(4-fluorophenyl)-1,3-oxazol-4-yl]pyridin-2-yl]propan-2-ol

InChI

InChI=1S/C22H17ClFN3O2S/c1-22(2,28)17-9-5-14(11-25-17)19-21(30-18-10-6-15(23)12-26-18)29-20(27-19)13-3-7-16(24)8-4-13/h3-12,28H,1-2H3

InChI Key

DBZMCSVIITXLCC-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)F)SC4=NC=C(C=C4)Cl)O

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=C(OC(=N2)C3=CC=C(C=C3)F)SC4=NC=C(C=C4)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-4409;  MK 4409;  MK4409

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-4409
Reactant of Route 2
Reactant of Route 2
MK-4409
Reactant of Route 3
Reactant of Route 3
MK-4409
Reactant of Route 4
Reactant of Route 4
MK-4409
Reactant of Route 5
MK-4409
Reactant of Route 6
MK-4409

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.